molecular formula C18H14Cl4N2O B000906 Miconazole CAS No. 22916-47-8

Miconazole

Cat. No. B000906
CAS RN: 22916-47-8
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Miconazole's synthesis has evolved over the years to improve efficiency and yield. The traditional synthesis route involves the intermolecular insertion of a carbenoid species into imidazole, derived from α-diazoketones with copper acetylacetonate as a catalyst. This method presents a straightforward approach to producing miconazole and its analogs, such as enilconazole and econazole (E. Yáñez et al., 2004). Additionally, a novel chemoenzymatic route has been applied for the synthesis of miconazole, utilizing lipases and oxidoreductases for stereoselective processes, highlighting the importance of chirality in its biological evaluation (J. Mangas-Sánchez et al., 2011).

Molecular Structure Analysis

The molecular structure of miconazole underpins its antifungal activity. It is an imidazole derivative, characterized by its ability to interfere with ergosterol synthesis and peroxidase activity. The precise structural attributes of miconazole facilitate its interaction with fungal cell membranes, disrupting essential processes required for cell survival. The dual mechanisms of action distinguish miconazole from other azoles (A. Fothergill, 2006).

Chemical Reactions and Properties

Miconazole interacts with the fungal cell membrane through its chemical structure, inhibiting ergosterol synthesis and causing an accumulation of toxic metabolites leading to cell death. Its chemical reactions are crucial for its antifungal efficacy, with specific inhibitory effects on ergosterol biosynthesis enzymes and peroxidases within the fungal cell (H. van den Bossche et al., 1978).

Physical Properties Analysis

The physical properties of miconazole, such as solubility and stability, are critical for its formulation and delivery as an antifungal treatment. Advances in nanoparticle and lipid carrier technologies have improved the bioavailability and therapeutic efficacy of miconazole, enabling targeted delivery and sustained release profiles (B. Aljaeid & K. Hosny, 2016).

Scientific Research Applications

  • Gastrointestinal Applications : Miconazole gel enhances the cure rate of Helicobacter pylori infection when combined with lansoprazole and amoxicillin (Ikezawa et al., 1998).

  • Dermatological and Cosmetic Uses : It inhibits melanogenesis in B16 melanoma cells, which can benefit treatments for hyperpigmentation disorders like ephelis and melasma (Mun et al., 2004). Miconazole-loaded microneedles offer potential for transdermal treatment of cutaneous fungal infections (Boehm et al., 2014).

  • Immunological Impact : The compound prolongs skin graft survival in mice, indicating immunomodulatory properties (Thong & Ferrante, 1979).

  • Cancer Research : It induces apoptosis and cell cycle arrest in human colon carcinoma xenografts, showing potential in cancer chemotherapy (Wu et al., 2002). Miconazole also triggers autophagic cell death in glioblastoma cells through ROS-dependent ER stress response (Jung et al., 2021).

  • Cardiovascular Effects : It prolongs the QT interval by inhibiting HERG channels (Kikuchi et al., 2005) and influences PGI2 signaling in vascular smooth muscle cells (Zhou et al., 2006).

  • Neurological Research : Miconazole stimulates post-ischemic neurogenesis and promotes functional recovery in ischemic stroke models (Li et al., 2018).

  • Antifungal Efficacy : It shows potent antifungal activity against various Candida strains, including fluconazole-resistant isolates (Isham & Ghannoum, 2010), and is more effective than nystatin in treating oral candidiasis (Zhang et al., 2016). Miconazole nitrate in Transfersomes enhances skin penetration and antifungal activity (Qushawy et al., 2018).

  • Antibacterial Properties : It is effective against gram-positive aerobic bacteria, including various Staphylococcus and Streptococcus species (Nenoff et al., 2017).

  • Drug Delivery Systems : Miconazole-loaded solid lipid nanoparticles enhance oral bioavailability and antifungal activity, improving efficiency in candidiasis treatment (Aljaeid & Hosny, 2016). Encapsulation in nanostructured lipid carriers allows for lower dosing with similar therapeutic effects compared to commercial formulations (Mendes et al., 2013).

Safety And Hazards

Miconazole should be used with caution. Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . If swallowed or inhaled, seek medical attention .

Future Directions

Imidazole and benzimidazole rings, which are present in Miconazole, are widely explored and utilized by the pharmaceutical industry for drug discovery . In future research, novel as well as potent chemical entities can be explored by combining both imidazole and benzimidazole scaffolds with enormous potentiality for the treatment of diverse diseases .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22832-87-7 (nitrate)
Record name Miconazole [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID6023319
Record name Miconazole
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Molecular Weight

416.1 g/mol
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Physical Description

Solid
Record name Miconazole
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Solubility

7.63e-04 g/L
Record name Miconazole
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Mechanism of Action

Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs.
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Product Name

Miconazole

CAS RN

22916-47-8
Record name Miconazole
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Record name Miconazole
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Melting Point

159 - 163 °C
Record name Miconazole
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Record name Miconazole
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51,300
Citations
AW Fothergill - Expert Review of Anti-infective Therapy, 2006 - Taylor & Francis
Miconazole is an imidazole that has been successfully used … Susceptibility patterns for miconazole demonstrate that yeast … other classes of antifungals, miconazole remains a highly …
Number of citations: 81 www.tandfonline.com
PR Sawyer, RN Brogden, RM Pinder, TM Speight… - Drugs, 1975 - Springer
… In vaginal candidiasis, miconazole vaginal cream has produced higher cure rates than … oral and intravenous miconazole therapy in systemic candidiasis is promising. Miconazole …
Number of citations: 165 link.springer.com
JM Van Cutsem, D Thienpont - Chemotherapy, 1972 - karger.com
… Miconazole … Miconazole used orally or topically was very active against experimental tinea and candidosis in guinea pigs. For each test, the authors compared the activity of miconazole …
Number of citations: 380 karger.com
CS Foster - American Journal of Ophthalmology, 1981 - Elsevier
I treated seven patients with keratomycosis (four with Candida infections and three with Aspergillus infections) with topical and subconjunctival miconazole. Progressive corneal …
Number of citations: 102 www.sciencedirect.com
RC Heel, RN Brogden, GE Pakes, TM Speight… - Drugs, 1980 - Springer
… Miconazole 1 is an imidazole antifungal drug which has … Published and unpublished reports of the use of miconazole in … often seen to date, miconazole will be an important addition to …
Number of citations: 145 link.springer.com
D Kobayashi, K Kondo, N Uehara… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… is directly involved in the antifungal effect of miconazole, we next examined the effect of an … activity in miconazole-treated cells. The net ROS production in cells induced by miconazole …
Number of citations: 330 journals.asm.org
D Dixon, S Shadomy, HJ Shadomy… - Journal of Infectious …, 1978 - academic.oup.com
… in vitro with those of miconazole using an agar dilution proce… of other imidazoles such as miconazole or clotrimazole. R41,… ,400 with that of miconazole, a clinically efficacious imidazole…
Number of citations: 195 academic.oup.com
KHS Swamy, M Sirsi, GR Rao - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
… Miconazole has a broad spectrum of in vitro antimicrobial activity… findings on the effect of miconazole on respiration and cell … of miconazole is affected by the lwth inhibition of miconazole …
Number of citations: 164 journals.asm.org
DA Stevens - American Review of Respiratory Disease, 1977 - atsjournals.org
… experience to date with miconazole comes at an opportune … and elsewhere as an experimental agent Miconazole (l-(2-(2, 4… Initial screening of miconazole (2, 3) established its broad …
Number of citations: 129 www.atsjournals.org
N Isham, MA Ghannoum - Mycoses, 2010 - Wiley Online Library
Miconazole (MICON) has long been used for the topical treatment of mucosal candidiasis. However, the preponderance of MICON susceptibility data was generated before standard …
Number of citations: 77 onlinelibrary.wiley.com

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